Distomadine B Distomadine B
Brand Name: Vulcanchem
CAS No.:
VCID: VC1879124
InChI: InChI=1S/C17H14N4O6/c18-17(19)20-4-3-9-13-12-8(22)2-1-6-11(12)10(5-7(21-6)15(23)24)26-14(13)16(25)27-9/h1-2,5,9,22H,3-4H2,(H,23,24)(H4,18,19,20)
SMILES:
Molecular Formula: C17H14N4O6
Molecular Weight: 370.3 g/mol

Distomadine B

CAS No.:

Cat. No.: VC1879124

Molecular Formula: C17H14N4O6

Molecular Weight: 370.3 g/mol

* For research use only. Not for human or veterinary use.

Distomadine B -

Specification

Molecular Formula C17H14N4O6
Molecular Weight 370.3 g/mol
IUPAC Name 11-[2-(diaminomethylideneamino)ethyl]-8-hydroxy-13-oxo-12,15-dioxa-4-azatetracyclo[7.6.1.05,16.010,14]hexadeca-1,3,5(16),6,8,10(14)-hexaene-3-carboxylic acid
Standard InChI InChI=1S/C17H14N4O6/c18-17(19)20-4-3-9-13-12-8(22)2-1-6-11(12)10(5-7(21-6)15(23)24)26-14(13)16(25)27-9/h1-2,5,9,22H,3-4H2,(H,23,24)(H4,18,19,20)
Standard InChI Key KPSXNCWDIVGTAY-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C2C3=C(C(=O)OC3CCN=C(N)N)OC4=CC(=NC1=C42)C(=O)O)O

Introduction

Chemical Structure and Properties

Structural Features

Distomadine B possesses several distinctive structural features that contribute to its chemical uniqueness:

  • A tetracyclic core comprising a pyrano[2,3,4-de]quinoline fused to a butenolide ring system

  • A 2-quinolinecarboxylic acid moiety, which is rare among marine natural products

  • A guanidine side chain attached to the core structure

  • A 6-hydroxy group on the quinoline ring

The quinoline carboxylic acid functionality places Distomadine B in relation to other natural products such as kynurenic acid and xanthurenic acid, although Distomadine B represents a significantly more complex structural architecture .

Molecular Interactions

Molecular docking studies have revealed important insights about how Distomadine B interacts with potential biological targets. When evaluated as a potential inhibitor of prolyl hydroxylase domain enzyme 2 (PHD2), Distomadine B demonstrated the following interaction patterns:

  • The oxygen of its furanone carbonyl group and pyran ring chelate active site iron in a bidentate manner

  • The carboxyl and hydroxyl groups in its quinolone ring form hydrogen bonds with specific amino acid residues (Arg322 and Asp254)

  • Its guanidine side chain forms hydrogen bonds with Thr387, Tyr303, and Arg383

These molecular interactions suggest potential applications for Distomadine B as a PHD2 inhibitor, with implications for treating hypoxia-related disorders.

Total Synthesis

Synthetic Strategy

The synthetic strategy involved the following key elements:

  • Construction of a 5-bromoquinoline intermediate

  • Suzuki cross-coupling with a vinyl boronate

  • α-ketohydroxylation of the resulting alkene

  • Double cyclization via intramolecular aldol condensation and lactonization

  • Late-stage introduction of the guanidine fragment

Key Synthetic Steps

The synthesis began with the preparation of 6-benzyloxy-4-quinolone (compound 6) via a modified Conrad–Limpach reaction from commercially available 4-benzyloxyaniline hydrochloride. This involved an aza-Michael addition to dimethyl acetylenedicarboxylate (DMAD), followed by heating in diphenyl ether at 245°C, which afforded the 4-quinolone in 70% yield .

The synthesis proceeded through several crucial transformations:

StepReaction TypeStarting MaterialProductYield
1Alkylation and bromination6-benzyloxy-4-quinolone5-bromoquinolineExcellent
2Boronic ester preparationBut-3-yn-1-olVinyl boronate78%
3Suzuki-Miyaura coupling5-bromoquinoline and vinyl boronateCoupled productExcellent
4α-ketohydroxylationCoupled productMixture of α-hydroxy ketones-
5Cyclizationα-hydroxy ketonesTetracyclic core23%
6Deprotection and guanidine introductionTetracyclic coreProtected Distomadine BQuantitative
7Acid-mediated deprotectionProtected Distomadine BDistomadine B89%

The construction of the tetracyclic core presented particular challenges, notably in the selective formation of the desired α-hydroxy ketone regioisomer. Treatment of the mixture of α-ketols with sodium hydride resulted in the formation of the tetracyclic core structure, though in moderate yield (23%) .

Structure Confirmation

The structure of synthetic Distomadine B was rigorously confirmed through X-ray crystallography of a late-stage intermediate (compound 21), providing unambiguous evidence of the tetracyclic architecture . Additionally, spectroscopic comparison of the synthetic material with data reported for the natural product confirmed their identity. Treatment of the dihydrochloride salt with concentrated ammonia in methanol gave a monohydrochloride salt whose 1H NMR in CD3OD with a drop of concentrated ammonia matched the reported data for the natural product .

Comparison with Distomadine A

Structural Differences

Distomadine A and Distomadine B share the same tetracyclic core structure but differ in one key aspect: Distomadine B contains a 2-quinolinecarboxylic acid functionality that is absent in Distomadine A . This structural difference has implications for both their synthesis and potential biological activities.

Synthetic Relationship

The total synthesis of Distomadine A was achieved from Distomadine B through a decarboxylation process. Specifically, a late-stage intermediate in the synthesis of Distomadine B was first hydrolyzed to give the corresponding acid, which then underwent decarboxylation upon heating in diphenyl ether at 190°C. This process yielded the decarboxylated tetracycle that served as a precursor to Distomadine A .

Future Research Directions

Biological Activity Exploration

Given the promising results from molecular docking studies suggesting Distomadine B as a potential PHD2 inhibitor, further biological evaluation is warranted. Specifically, in vitro and in vivo validation of its activity against PHD2-associated diseases could provide valuable insights into its therapeutic potential .

Structure-Activity Relationship Studies

The unique structural features of Distomadine B, including its tetracyclic core and guanidine side chain, provide an excellent scaffold for structure-activity relationship studies. Synthetic modifications could potentially enhance its biological activities or improve its pharmacokinetic properties.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator